2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde
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Overview
Description
2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde is a complex organic compound that features a brominated benzaldehyde core with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde typically involves multiple steps. One common approach starts with the bromination of 4-methoxybenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the formation of the oxopropoxy linkage through a reaction with an appropriate propoxy derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products
Oxidation: 2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzoic acid.
Reduction: 2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(indol-1-yl)maleimides: Known for their protein kinase inhibitory activity.
Indole-3-carbaldehyde: Shares the indole moiety and is used in various synthetic applications.
3,3-Dibromo-1,3-dihydroindol-2-ones: Used as precursors for indole-2,3-diones.
Uniqueness
2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the brominated benzaldehyde and the indole moiety allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
2-bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-24-17-11-15(20)14(12-22)10-18(17)25-9-7-19(23)21-8-6-13-4-2-3-5-16(13)21/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEJMLWGQPFCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C=O)OCCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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